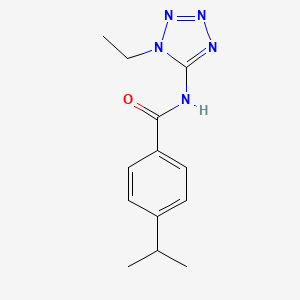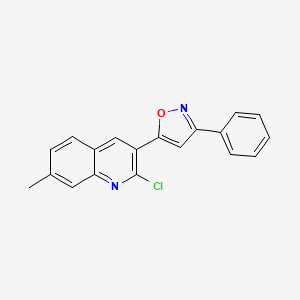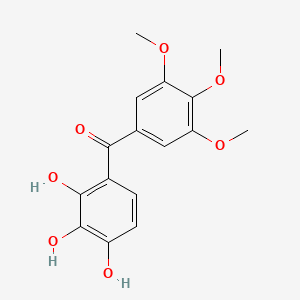![molecular formula C13H8BClF4O B12597369 (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid CAS No. 872495-81-3](/img/structure/B12597369.png)
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a borinic acid moiety, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid typically involves the reaction of appropriate aryl halides with boronic acids or boron reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aryl rings.
科学的研究の応用
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of medicinally relevant compounds.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
作用機序
The mechanism of action of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is unique due to the combination of chlorophenyl and fluorophenyl groups, which imparts distinct reactivity and functionality compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas.
特性
CAS番号 |
872495-81-3 |
|---|---|
分子式 |
C13H8BClF4O |
分子量 |
302.46 g/mol |
IUPAC名 |
(4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid |
InChI |
InChI=1S/C13H8BClF4O/c15-11-3-1-9(2-4-11)14(20)10-5-8(13(17,18)19)6-12(16)7-10/h1-7,20H |
InChIキー |
MEFLGZNHQJJUQP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC(=C2)F)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)

